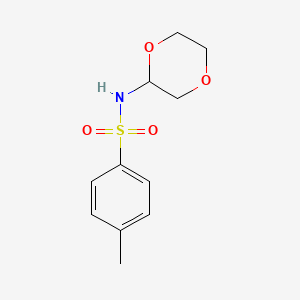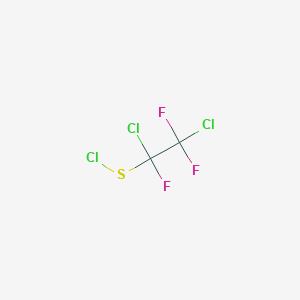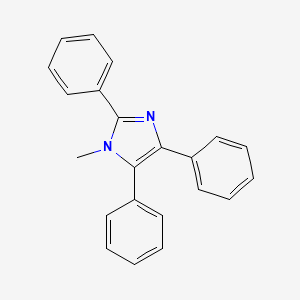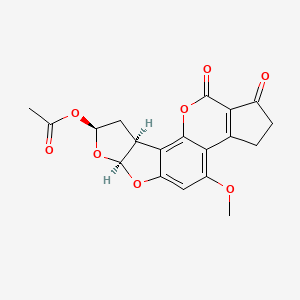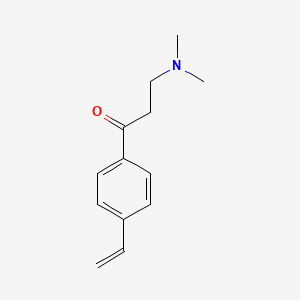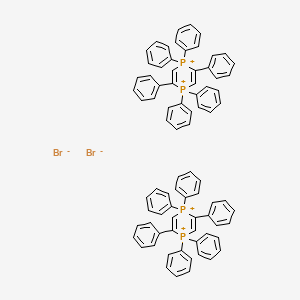
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide is a complex organophosphorus compound It is characterized by the presence of two phosphorus atoms within a six-membered ring structure, substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine precursor with a halogenating agent, followed by cyclization in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or nickel complexes.
Cycloaddition: Cycloaddition reactions may involve dienophiles like maleic anhydride or azides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce a variety of functional groups, and cycloaddition can result in complex ring systems.
Scientific Research Applications
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biology and Medicine: Research is ongoing into its potential use as a bioactive molecule, although specific applications are still under investigation.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide involves its interaction with molecular targets through its phosphorus atoms and phenyl groups. These interactions can influence the electronic properties of the compound, making it an effective ligand in coordination chemistry. The pathways involved often include the formation of coordination complexes with transition metals, which can alter the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphosphinines: These compounds share the core diphosphinine structure but may have different substituents.
Phosphabarrelenes: These compounds have a similar phosphorus-containing ring structure but differ in the arrangement of substituents.
Phosphinines: These are simpler phosphorus-containing heterocycles with fewer substituents.
Uniqueness
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide is unique due to its specific substitution pattern with phenyl groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic interactions, such as in the development of new materials and catalysts.
Properties
CAS No. |
15362-58-0 |
|---|---|
Molecular Formula |
C80H64Br2P4+2 |
Molecular Weight |
1309.1 g/mol |
IUPAC Name |
1,1,2,4,4,5-hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide |
InChI |
InChI=1S/2C40H32P2.2BrH/c2*1-7-19-33(20-8-1)39-31-42(37-27-15-5-16-28-37,38-29-17-6-18-30-38)40(34-21-9-2-10-22-34)32-41(39,35-23-11-3-12-24-35)36-25-13-4-14-26-36;;/h2*1-32H;2*1H/q2*+2;;/p-2 |
InChI Key |
CBFBIKRIZJOXRC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[P+](C(=C[P+]2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C(C=C1)C2=C[P+](C(=C[P+]2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
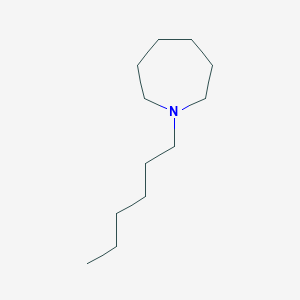
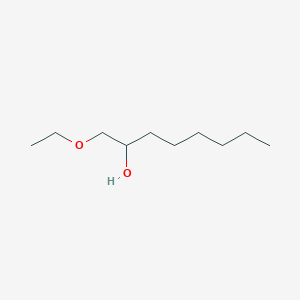
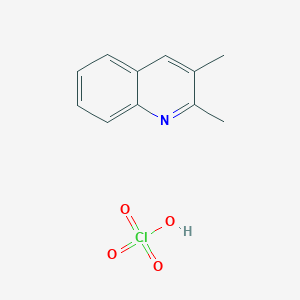
![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
